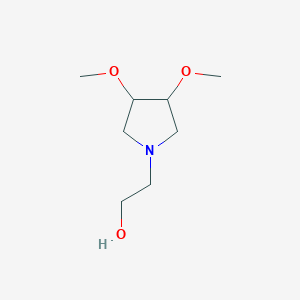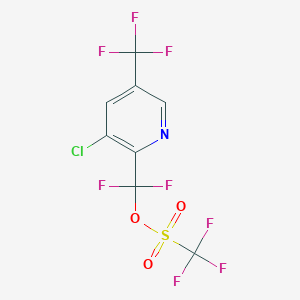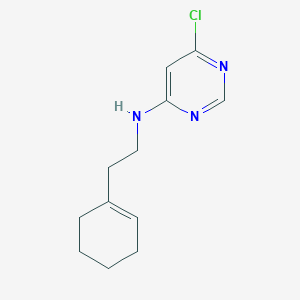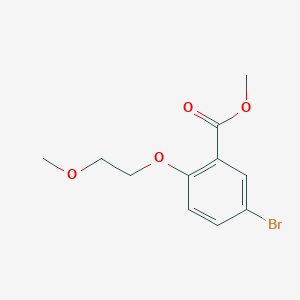
5-Bromo-2-(2-methoxyethoxy)-benzoic acid methyl ester
Descripción general
Descripción
Compounds with similar structures, such as 5-Bromo-2-(2-methoxyethoxy)pyrimidine , are often used in organic synthesis.
Molecular Structure Analysis
The molecular structure of these compounds typically includes a pyrimidine or pyridine ring, substituted with a bromo and a methoxyethoxy group .Physical And Chemical Properties Analysis
Similar compounds, such as 5-Bromo-2-(2-methoxyethoxy)pyrimidine, are known to be liquids at room temperature . They have a molecular weight of around 233.06 g/mol .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Transformations
Brominated aromatic compounds serve as crucial intermediates in the synthesis of complex molecules. For instance, the synthesis of brominated benzoic acid esters involves steps like bromination, esterification, and sometimes oxidation, highlighting the versatility of brominated intermediates in constructing pharmacologically relevant structures (Zha Hui-fang, 2011). Another example is the development of a practical industrial process for scaling up the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, showcasing the importance of brominated and methoxycarbonyl functionalities in the synthesis of therapeutic agents (Yi Zhang et al., 2022).
Biological Activities and Potential Therapeutic Applications
Bromophenols and their derivatives, often structurally related to methoxy-substituted benzoic acid esters, exhibit a range of biological activities. For example, bromophenol derivatives isolated from marine algae have demonstrated antioxidant, antimicrobial, and potentially anticancer properties, indicating the significance of bromine and methoxy groups in medicinal chemistry (Ke-kai Li et al., 2011); (Han Lijun et al., 2005). These studies underscore the potential of brominated and methoxy-substituted compounds in developing new therapeutic agents with diverse biological activities.
Chemical Properties and Reactivity
The presence of bromine and methoxy groups in aromatic compounds significantly influences their chemical reactivity and properties, making them suitable for various synthetic applications. For example, the benzylic bromination technique to synthesize (2-Bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester showcases the reactivity of bromine in facilitating nucleophilic substitution reactions, a principle that could be applied to the synthesis of compounds like 5-Bromo-2-(2-methoxyethoxy)-benzoic acid methyl ester for specific research applications (Sanghyuck Lee & C. Ra, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 5-bromo-2-(2-methoxyethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-14-5-6-16-10-4-3-8(12)7-9(10)11(13)15-2/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCQPNONQHQEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




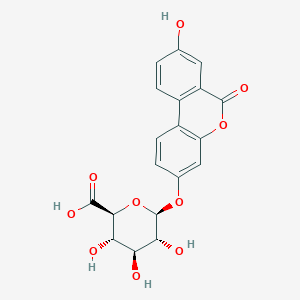
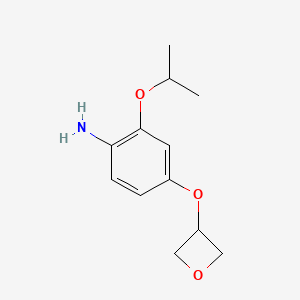
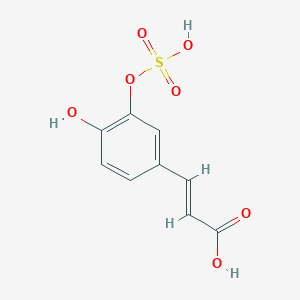

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-3-amine](/img/structure/B1474224.png)



